5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10(2)13-8-14(19)18-15(17-13)12(9-16-18)11-6-4-3-5-7-11/h3-10,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSFQBMQBJCAKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N2C(=N1)C(=CN2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-1H-pyrazole-5-carbaldehyde with isopropylamine and a suitable catalyst, such as copper, under microwave-assisted conditions . This method is efficient and yields the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, including 5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol, exhibit a range of biological activities:
- Anticancer Activity : Compounds in this class have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. This inhibition can lead to reduced cancer cell proliferation.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
- Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against various pathogens, indicating its potential use in treating infections.
Study 1: Anticancer Activity
A study investigated the effects of a related pyrazolo[1,5-a]pyrimidine derivative on glioma cells. The compound was found to significantly reduce cell viability and induce apoptosis through CDK inhibition. This highlights the potential of this compound as an anticancer agent.
Study 2: Anti-inflammatory Effects
Another study explored the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives in animal models of arthritis. The results indicated a marked reduction in inflammatory markers and joint swelling, suggesting that these compounds could be developed into anti-inflammatory drugs.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-(3-Methylpyrazol-1-yl)-2-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | Methyl group on pyrazole | Kinase inhibition | Alters binding affinity |
| 4-(3-Pyridyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one | Lacks morpholine; has a pyridine ring | Anticancer properties | Different heterocyclic ring influences activity |
| 4-(2-Fluorophenyl)-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin | Fluorinated phenyl group | Antimicrobial activity | Fluorination enhances lipophilicity |
This comparative analysis illustrates how variations in substituents and ring structures can significantly impact biological activity and therapeutic potential.
Mechanism of Action
The mechanism of action of 5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of CDK2/cyclin A2 complex formation and subsequent inhibition of downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions at positions 3, 5, and 7, which influence electronic properties, solubility, and biological activity.
Key Observations:
- Substituent Effects on Yield : Isopropyl groups at position 5 reduce synthetic yields compared to aryl or methyl groups due to steric hindrance .
- Tautomerization: The 7-OH group readily tautomerizes to the pyrimidinone form (7-oxo) in aprotic solvents, altering reactivity in downstream modifications .
Biological Activity
5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its diverse biological activities, which include anti-inflammatory, anticancer, and antimicrobial effects. The unique structural features of this compound, including an isopropyl group at the 5-position and a phenyl group at the 3-position, contribute to its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a fused pyrazole and pyrimidine ring system, which enhances its stability and reactivity. The presence of the isopropyl and phenyl substituents further modifies its chemical properties, making it a valuable candidate for medicinal chemistry.
Research indicates that this compound exerts its biological effects primarily through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition disrupts cell cycle progression, leading to apoptosis in cancer cells. Additionally, the compound has shown potential in modulating inflammatory pathways by targeting specific kinases involved in inflammation.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF7 | 0.46 | CDK2 inhibition | |
| A549 | 26 | Induction of apoptosis | |
| Hep-2 | 3.25 | Cytotoxicity | |
| P815 | 17.82 | Cytotoxicity |
These results highlight the compound's efficacy in inhibiting cell growth and inducing apoptosis in various cancer types.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. The specific pathways affected include NF-kB signaling, which is crucial for inflammatory responses.
Case Studies
Several case studies have explored the therapeutic applications of derivatives of this compound:
- Study on MCF7 Cell Line : A derivative was tested for its cytotoxic effects on MCF7 cells, showing an IC50 value of 0.46 µM. This study concluded that the compound's mechanism involves CDK inhibition, leading to cell cycle arrest and apoptosis.
- Anti-inflammatory Effects : Another study investigated the compound's ability to inhibit TNF-alpha production in macrophages, demonstrating a significant reduction in inflammatory markers.
Q & A
Q. Designing a Structure-Activity Relationship (SAR) Study for Pyrazolo[1,5-a]pyrimidines
- Steps :
Core Modification : Vary substituents at positions 3 (aryl), 5 (alkyl), and 7 (OH/O-alkyl).
Assay Selection : Prioritize targets (e.g., kinases, GPCRs) based on preliminary docking.
Data Correlation : Use multivariate analysis (e.g., PCA) to link logP, polar surface area, and IC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
